molecular formula C13H16O2 B2983376 Methyl 3-(2,4,5-trimethylphenyl)acrylate CAS No. 1562464-30-5

Methyl 3-(2,4,5-trimethylphenyl)acrylate

Cat. No.: B2983376
CAS No.: 1562464-30-5
M. Wt: 204.269
InChI Key: OGTDXGAZQYTAEB-AATRIKPKSA-N
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Description

Methyl 3-(2,4,5-trimethylphenyl)acrylate is an organic compound with the molecular formula C13H16O2 It is a derivative of acrylate, characterized by the presence of a methyl ester group and a 2,4,5-trimethylphenyl substituent on the acrylate moiety

Preparation Methods

The synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate typically involves the esterification of 3-(2,4,5-trimethylphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 3-(2,4,5-trimethylphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents and conditions for these reactions include organic solvents, appropriate catalysts, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(2,4,5-trimethylphenyl)acrylate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

    Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and films with tailored properties.

    Biological Studies:

    Industrial Applications: The compound’s reactivity and versatility make it valuable in various industrial processes, including the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Methyl 3-(2,4,5-trimethylphenyl)acrylate can be compared with other acrylate derivatives, such as:

    Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA), known for its optical clarity and impact resistance.

    Ethyl acrylate: Used in the production of polymers and copolymers with applications in adhesives, coatings, and textiles.

    Butyl acrylate: Known for its flexibility and used in the production of pressure-sensitive adhesives and sealants.

The uniqueness of this compound lies in the presence of the 2,4,5-trimethylphenyl group, which imparts specific steric and electronic properties that can influence its reactivity and the properties of the resulting polymers.

Properties

IUPAC Name

methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9-7-11(3)12(8-10(9)2)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTDXGAZQYTAEB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C=CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)/C=C/C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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